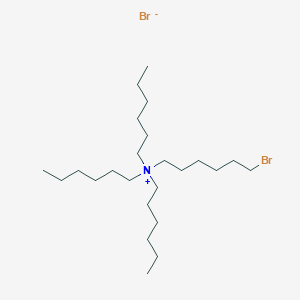
6-Bromo-(trihexylammonium)hexyl Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-(trihexylammonium)hexyl Bromide: is a quaternary ammonium compound characterized by the presence of a bromine atom attached to a hexyl chain, which is further bonded to a trihexylammonium group. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-(trihexylammonium)hexyl Bromide typically involves the reaction of hexylamine with 1,6-dibromohexane. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the bromine atom, leading to the formation of the quaternary ammonium compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of a suitable solvent like acetonitrile or ethanol can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 6-Bromo-(trihexylammonium)hexyl Bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include hexyl alcohol, hexyl cyanide, or hexyl thiol.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-(trihexylammonium)hexyl Bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: In the industrial sector, it is used as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 6-Bromo-(trihexylammonium)hexyl Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.
Comparaison Avec Des Composés Similaires
- 6-Bromohexyl(trimethyl)ammonium bromide
- 6-Bromohexyl(triethyl)ammonium bromide
- 6-Bromohexyl(tripropyl)ammonium bromide
Comparison: Compared to its similar compounds, 6-Bromo-(trihexylammonium)hexyl Bromide has longer alkyl chains, which enhance its hydrophobic interactions and surfactant properties. This makes it more effective in applications requiring strong surface activity, such as emulsification and antimicrobial action.
Propriétés
Formule moléculaire |
C₂₄H₅₁Br₂N |
|---|---|
Poids moléculaire |
513.48 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















